molecular formula C6H10N4S B7570037 (2-Methylpyrazol-3-yl)methylthiourea

(2-Methylpyrazol-3-yl)methylthiourea

Cat. No.: B7570037
M. Wt: 170.24 g/mol
InChI Key: VZXPRRBWKZYREA-UHFFFAOYSA-N
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Description

(2-Methylpyrazol-3-yl)methylthiourea is a thiourea derivative featuring a 2-methylpyrazole substituent attached to the thiourea backbone. Thioureas are characterized by the functional group R₁R₂N–C(S)–NR₃R₄, where substituents (R groups) dictate their physicochemical and biological properties.

Properties

IUPAC Name

(2-methylpyrazol-3-yl)methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-10-5(2-3-9-10)4-8-6(7)11/h2-3H,4H2,1H3,(H3,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXPRRBWKZYREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyrazol-3-yl)methylthiourea typically involves the reaction of 2-methylpyrazole with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Methylpyrazole+IsothiocyanateThis compound\text{2-Methylpyrazole} + \text{Isothiocyanate} \rightarrow \text{this compound} 2-Methylpyrazole+Isothiocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thioureas

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of (2-Methylpyrazol-3-yl)methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pyrazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Hydrogen-Bonding Features

Thiourea derivatives exhibit diverse hydrogen-bonding patterns, which influence their crystallinity and adduct formation.

Compound Substituents Hydrogen-Bonding Behavior Adduct Formation Reference
Methylthiourea (MTU) –NH₂, –CH₃ Forms ribbons via NH···S bonds; links with dioxane to create layered structures MTU:dioxane (2:1)
1,1-DMTU –CH₃, –CH₃ Methyl groups block dimerization; adducts require indirect linking via morpholine 1,1-DMTU:morpholine (1:1)
(2-Methylpyrazol-3-yl)methylthiourea 2-Methylpyrazole, –CH₂– Pyrazole N–H and thiourea groups may enable extended H-bonding; steric effects from pyrazole likely influence packing Not reported in evidence

Key Findings :

  • MTU forms extended hydrogen-bonded networks due to unhindered NH groups, enabling adducts with solvents like dioxane .
  • 1,1-DMTU’s methyl substituents restrict direct dimer formation, necessitating solvent-mediated linkages (e.g., morpholine in adducts) .
  • The 2-methylpyrazole group in the target compound may introduce additional H-bond donors/acceptors (pyrazole N–H) but could also impose steric hindrance, altering adduct geometry compared to MTU/DMTU.

Coordination Chemistry and Metal-Binding Behavior

Thioureas are versatile ligands due to their sulfur and nitrogen donor atoms. Substituents significantly influence metal-binding modes.

Compound Metal Interaction Observed Coordination Modes Applications Reference
MTU derivatives Fe(III), Cu(I) Forms mononuclear complexes (e.g., Fe(III) bis-thiourea) Anticancer candidates
N-(2-pyridyl)-N´-methylthiourea Cu(I) 1D polymers or mononuclear complexes with pyridyl N coordination Coordination chemistry studies
This compound Hypothetical (e.g., Cu, Fe) Potential chelation via pyrazole N and thiourea S atoms To be explored

Key Findings :

  • MTU derivatives form stable metal complexes, as seen in the Fe(III) complex with a binding affinity of -7.76 kcal/mol and inhibition constant of 2.11 mM, suggesting biological relevance .
  • Pyridyl-substituted thioureas (e.g., N-(2-pyridyl)-N´-methylthiourea) exhibit varied coordination modes, forming 1D polymers or mononuclear Cu(I) complexes depending on substituent positioning .

Chelating and Sorption Properties

Thiourea derivatives are employed in ion-exchange resins and sorbents due to their sulfur-based chelation.

Compound Chelation Sites Observed Behavior Reference
MTU-based resins –C(S)–NH– Effective for heavy metal ion exchange
Fly ash composites Surface hydroxyl/SiO₂ groups Boron sorption (equilibrium capacity: ~5 mg/g)
This compound –C(S)–NH–, pyrazole N Hypothetical: Enhanced selectivity for transition metals

Key Findings :

  • MTU-functionalized resins demonstrate utility in metal ion recovery, leveraging thiourea’s sulfur atom for chelation .

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